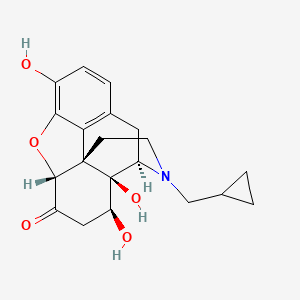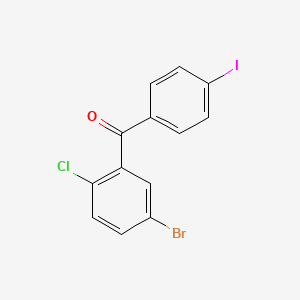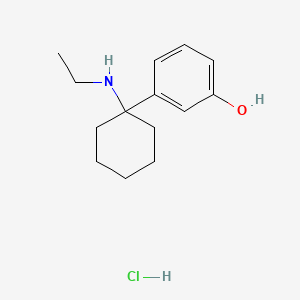
3-(1-(Ethylamino)cyclohexyl)phenol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(Ethylamino)cyclohexyl)phenol Hydrochloride is a chemical compound with the molecular formula C14H21NO·HCl It is known for its unique structure, which includes an ethylamino group attached to a cyclohexyl ring, which is further connected to a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Ethylamino)cyclohexyl)phenol Hydrochloride typically involves the reaction of 3-(1-(Ethylamino)cyclohexyl)phenol with hydrochloric acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through techniques such as crystallization or distillation to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(1-(Ethylamino)cyclohexyl)phenol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the original compound.
Substitution: Various substituted phenol derivatives.
Scientific Research Applications
3-(1-(Ethylamino)cyclohexyl)phenol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-(Ethylamino)cyclohexyl)phenol Hydrochloride involves its interaction with specific molecular targets. The ethylamino group can interact with various receptors or enzymes, leading to changes in cellular pathways. The phenol group may also contribute to its biological activity by participating in hydrogen bonding and other interactions with biomolecules.
Comparison with Similar Compounds
Similar Compounds
Eticyclidine (PCE): Structurally similar but with different pharmacological properties.
3-Methoxyeticyclidine (3-MeO-PCE): Another analog with distinct effects.
Ketamine: Shares some structural features but has a different mechanism of action.
Uniqueness
3-(1-(Ethylamino)cyclohexyl)phenol Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H22ClNO |
|---|---|
Molecular Weight |
255.78 g/mol |
IUPAC Name |
3-[1-(ethylamino)cyclohexyl]phenol;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-2-15-14(9-4-3-5-10-14)12-7-6-8-13(16)11-12;/h6-8,11,15-16H,2-5,9-10H2,1H3;1H |
InChI Key |
LMRZSZMXPXJCQF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(CCCCC1)C2=CC(=CC=C2)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2S,3R)-1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol;dihydrochloride](/img/structure/B13850796.png)
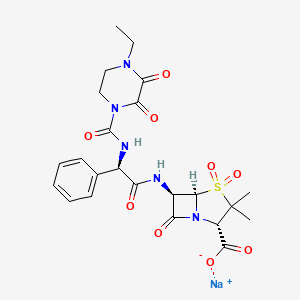
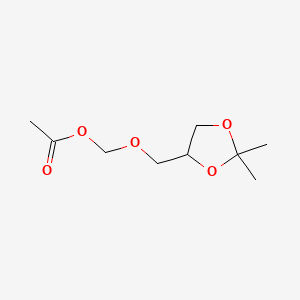
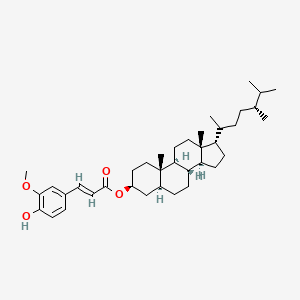
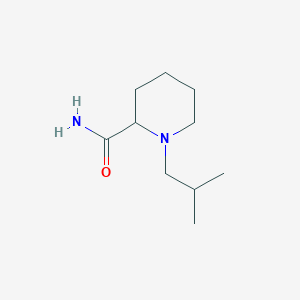
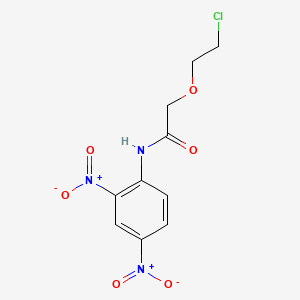
![P-[[4-[(1-Oxodecyl)amino]phenyl]methyl]phosphonic Acid Cyclohexylamine Salt](/img/structure/B13850847.png)
![2-Methyl-3-(2-(pyridin-2-ylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13850853.png)
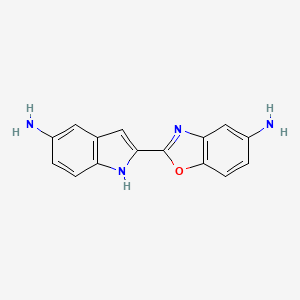

![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]thymidine-alpha-13C](/img/structure/B13850867.png)
